2-[2-[[1-(3-Cyano-9-ethyl-6,11-dihydro-6,6-dimethyl-11-oxo-5H-benzo[b]carbazol-8-yl)-4-piperidinyl]amino]ethoxy]-Acetic acid
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Overview
Description
2-[2-[[1-(3-Cyano-9-ethyl-6,11-dihydro-6,6-dimethyl-11-oxo-5H-benzo[b]carbazol-8-yl)-4-piperidinyl]amino]ethoxy]-Acetic acid is a complex organic compound with a unique structure that includes a benzo[b]carbazole core, a piperidine ring, and a cyano group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[[1-(3-Cyano-9-ethyl-6,11-dihydro-6,6-dimethyl-11-oxo-5H-benzo[b]carbazol-8-yl)-4-piperidinyl]amino]ethoxy]-Acetic acid involves multiple steps, starting from readily available starting materials. The key steps typically include the formation of the benzo[b]carbazole core, followed by the introduction of the piperidine ring and the cyano group. The final step involves the attachment of the ethoxy-acetic acid moiety. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
2-[2-[[1-(3-Cyano-9-ethyl-6,11-dihydro-6,6-dimethyl-11-oxo-5H-benzo[b]carbazol-8-yl)-4-piperidinyl]amino]ethoxy]-Acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .
Scientific Research Applications
2-[2-[[1-(3-Cyano-9-ethyl-6,11-dihydro-6,6-dimethyl-11-oxo-5H-benzo[b]carbazol-8-yl)-4-piperidinyl]amino]ethoxy]-Acetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Mechanism of Action
The mechanism of action of 2-[2-[[1-(3-Cyano-9-ethyl-6,11-dihydro-6,6-dimethyl-11-oxo-5H-benzo[b]carbazol-8-yl)-4-piperidinyl]amino]ethoxy]-Acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- 9-Ethyl-6,6-dimethyl-8-(4-morpholinopiperidin-1-yl)-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile
- N-Ethyl-3-cyano-4-methyl-6-hydroxy-2-pyridone
Uniqueness
2-[2-[[1-(3-Cyano-9-ethyl-6,11-dihydro-6,6-dimethyl-11-oxo-5H-benzo[b]carbazol-8-yl)-4-piperidinyl]amino]ethoxy]-Acetic acid is unique due to its specific structural features, such as the combination of a benzo[b]carbazole core with a piperidine ring and a cyano group. This unique structure imparts specific chemical and biological properties that differentiate it from similar compounds .
Properties
Molecular Formula |
C30H34N4O4 |
---|---|
Molecular Weight |
514.6 g/mol |
IUPAC Name |
2-[2-[[1-(3-cyano-9-ethyl-6,6-dimethyl-11-oxo-5H-benzo[b]carbazol-8-yl)piperidin-4-yl]amino]ethoxy]acetic acid |
InChI |
InChI=1S/C30H34N4O4/c1-4-19-14-22-23(15-25(19)34-10-7-20(8-11-34)32-9-12-38-17-26(35)36)30(2,3)29-27(28(22)37)21-6-5-18(16-31)13-24(21)33-29/h5-6,13-15,20,32-33H,4,7-12,17H2,1-3H3,(H,35,36) |
InChI Key |
KNAUDJPSIRLMLY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1N3CCC(CC3)NCCOCC(=O)O)C(C4=C(C2=O)C5=C(N4)C=C(C=C5)C#N)(C)C |
Origin of Product |
United States |
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